Home > Products > Screening Compounds P94318 > Brivanib alaninate
Brivanib alaninate - 649735-63-7

Brivanib alaninate

Catalog Number: EVT-288300
CAS Number: 649735-63-7
Molecular Formula: C22H24FN5O4
Molecular Weight: 441.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brivanib alaninate is the L-alanine ester prodrug of brivanib. It is an orally available tyrosine kinase inhibitor that targets the key angiogenesis receptors vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). [, , ] Brivanib alaninate is rapidly hydrolyzed to brivanib in vivo. [, ] Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. [] These pathways play crucial roles in tumor growth and dissemination, making brivanib alaninate a subject of significant interest in cancer research. [, , ]

Brivanib

Compound Description: Brivanib [(R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[1,2,4]triazin-6-yloxy)propan-2-ol, BMS-540215] is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways [, ]. It acts as a tyrosine kinase inhibitor, targeting VEGFR 1-3 and FGFR 1-3 [].

Relevance: Brivanib is the active metabolite of Brivanib alaninate, rapidly formed in vivo via hydrolysis []. While Brivanib alaninate is the prodrug used in clinical settings due to its improved solubility and bioavailability, brivanib is the pharmacologically active compound responsible for the observed anti-angiogenic and anti-tumor effects [, ].

Enantiomer of Brivanib

Compound Description: The enantiomer of brivanib is formed through metabolic chiral inversion, a process involving oxidation of brivanib to a ketone metabolite followed by reduction back to a mixture of brivanib and its enantiomer [].

Hydroxylated Metabolite (M7)

Compound Description: M7 is the primary oxidative metabolite of Brivanib, formed through the action of CYP1A2 and CYP3A4 enzymes in the liver []. M7 undergoes further metabolism in the liver to produce the prominent metabolites observed in humans following Brivanib alaninate administration [].

Relevance: Although M7 is a significant product of Brivanib metabolism in vitro, it is not detected in humans following Brivanib alaninate administration []. This suggests that M7 is rapidly metabolized to other compounds and likely does not contribute significantly to the pharmacological activity of Brivanib alaninate.

Cetuximab

Compound Description: Cetuximab is an anti-EGFR monoclonal antibody used in the treatment of metastatic colorectal cancer [, ].

Relevance: Cetuximab has been investigated in combination with Brivanib alaninate in clinical trials for treating metastatic colorectal cancer [, ]. While the combination demonstrated some benefit in progression-free survival, it did not significantly improve overall survival and was associated with increased toxicity, particularly fatigue and gastrointestinal adverse events [, ].

Sorafenib

Compound Description: Sorafenib is a multikinase inhibitor approved for the treatment of advanced hepatocellular carcinoma [].

Relevance: Sorafenib is often used as a first-line treatment for hepatocellular carcinoma, and Brivanib alaninate has been explored as a potential second-line treatment option for patients who progress on sorafenib or have contraindications to its use [].

Bevacizumab

Compound Description: Bevacizumab is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A) [].

Overview

Brivanib alaninate is an oral prodrug of brivanib, a dual inhibitor targeting the vascular endothelial growth factor and fibroblast growth factor signaling pathways. This compound is primarily investigated for its potential in treating hepatocellular carcinoma and colorectal cancer. The alaninate form enhances the pharmacokinetic properties of brivanib, allowing for improved absorption and bioavailability.

Source and Classification

Brivanib alaninate belongs to the class of pyrrolotriazine compounds. It is classified as a small molecule pharmaceutical agent, specifically designed to inhibit key pathways involved in tumor angiogenesis and growth. The compound was developed by Bristol-Myers Squibb and has undergone various stages of clinical trials to assess its efficacy and safety in oncology settings .

Synthesis Analysis

Methods and Technical Details

  1. Indole Ring Synthesis: This involves a tandem reduction of a nitro group to an amino group, followed by cyclization onto a ketone moiety with concurrent elimination of water.
  2. Pyrrolotriazine Ring Synthesis: The pyrrole ring is formed through a [3+2] cyclization reaction, which couples ethyl crotonate with tosylmethyl isocyanide. The triazine ring is subsequently constructed through a series of cycloadditions.

The final product is achieved by coupling these two moieties via an ether linkage .

Molecular Structure Analysis

Structure and Data

Brivanib alaninate features several key structural components:

  • Molecular Formula: C17_{17}H18_{18}F1_{1}N5_{5}O3_{3}
  • Molecular Weight: Approximately 357.35 g/mol
  • Structural Characteristics: The compound contains an asymmetric center derived from a secondary alcohol, which contributes to its pharmacological activity.

The three-dimensional structure allows for interactions with specific receptors involved in tumor growth and angiogenesis, enhancing its therapeutic potential .

Chemical Reactions Analysis

Reactions and Technical Details

Brivanib undergoes several chemical transformations during its metabolic process:

  • Oxidative Metabolism: The primary metabolic pathway involves oxidation leading to the formation of a ketone metabolite.
  • Chiral Inversion: Studies indicate that brivanib can undergo chiral inversion during metabolism, producing an enantiomeric form that retains similar activity against its targets.

The metabolic profile suggests that while the enantiomeric metabolite exists, it does not significantly contribute to the pharmacological effects due to its lower plasma concentrations in humans .

Mechanism of Action

Process and Data

Brivanib functions as a dual inhibitor by targeting:

  1. Vascular Endothelial Growth Factor Receptor: Inhibiting this receptor reduces angiogenesis, which is crucial for tumor growth.
  2. Fibroblast Growth Factor Receptor: This inhibition further disrupts pathways essential for tumor proliferation and survival.

The compound's action leads to decreased tumor vascularization and reduced cellular proliferation in cancerous tissues, making it a promising candidate for cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Brivanib alaninate's primary applications lie within oncology:

  • Clinical Trials: It is currently being evaluated for efficacy against hepatocellular carcinoma and colorectal cancer in various clinical trials.
  • Research Tool: Beyond therapeutic use, it serves as a valuable tool in research settings to study angiogenesis and tumor biology due to its specific inhibitory effects on vascular endothelial growth factor and fibroblast growth factor signaling pathways.

Properties

CAS Number

649735-63-7

Product Name

Brivanib alaninate

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate

Molecular Formula

C22H24FN5O4

Molecular Weight

441.45

InChI

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1

InChI Key

LTEJRLHKIYCEOX-GXTWGEPZSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS582664; BMS-582664; BMS 582664; Brivanib alaninate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.